molecular formula C13H8N4 B1665456 Acridine, 1-azido- CAS No. 78276-11-6

Acridine, 1-azido-

Cat. No. B1665456
CAS RN: 78276-11-6
M. Wt: 220.23 g/mol
InChI Key: PQRFAYUCTLLEGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acridine, 1-azido- is a bioactive chemical.

Scientific Research Applications

DNA Interaction and Anticancer Activity

Acridine derivatives are extensively researched for their potential as therapeutic agents in treating diseases like cancer, Alzheimer's, and infections. Their mode of action primarily involves DNA intercalation, impacting biological processes associated with DNA and its enzymes (Zhang et al., 2014). They are known for their high cytotoxic activity, making them significant in cancer chemotherapy, though their clinical application is often limited due to side effects (Potlapati Varakumar et al., 2022).

DNA Binding and Crystal Structures

Acridine derivatives have been used as chemotherapeutic agents against various pathogens and now are important in anticancer drugs. The understanding of their interaction with DNA, particularly the recent structures of acridinecarboxamide topoisomerase II poisons complexed to hexanucleotides, has provided insights into their cytotoxicity and DNA binding kinetics (Adams, 2002).

Biological Activity and Synthesis

The study of natural and synthetic acridine/acridone analogs has been pivotal in cancer treatment, focusing on their mechanism of action at molecular and cellular levels. This has led to the optimization of their properties for chemotherapy, despite their known side effects (Cholewiński et al., 2011).

Antitumor Properties

Research has focused mainly on acridine derivatives as anticancer drugs due to their ability to intercalate DNA and inhibit topoisomerase enzymes. These properties make them potent in targeting cancer cells, though their clinical use is often limited by side effects (W. Denny, 2002).

Chemotherapeutic Agents and Synthesis Methods

Acridine derivatives, first used as antibacterial and antiparasite agents, now concentrate their attention on anticancer properties. The planarity of their structures allows for DNA intercalation, interfering with cellular processes. Continuous research in this area has led to the design of novel acridine-based patterns targeting enzymes like topoisomerases and telomerases (Belmont et al., 2007).

properties

CAS RN

78276-11-6

Product Name

Acridine, 1-azido-

Molecular Formula

C13H8N4

Molecular Weight

220.23 g/mol

IUPAC Name

1-azidoacridine

InChI

InChI=1S/C13H8N4/c14-17-16-13-7-3-6-12-10(13)8-9-4-1-2-5-11(9)15-12/h1-8H

InChI Key

PQRFAYUCTLLEGK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C3C(=N2)C=CC=C3N=[N+]=[N-]

Canonical SMILES

C1=CC=C2C(=C1)C=C3C(=N2)C=CC=C3N=[N+]=[N-]

Appearance

Solid powder

Other CAS RN

78276-11-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Acridine, 1-azido-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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